molecular formula C18H22N2O5S B4571239 N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B4571239
M. Wt: 378.4 g/mol
InChI Key: KTSVQHMWSRQNRP-UHFFFAOYSA-N
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Description

N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({[1-(2,5-dimethoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide is 378.12494298 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-[4-({[1-(2,5-dimethoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been investigated for its potential anticancer properties. Sharma et al. (2018) synthesized a compound with a similar structural framework, which demonstrated anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting a potential application in cancer therapy (Sharma et al., 2018). Moreover, Ahmed et al. (2018) synthesized derivatives showing significant anticancer effects against various cancer lines, further underscoring the importance of such compounds in developing new anticancer agents (Ahmed et al., 2018).

Antibacterial and Antifungal Agents

Compounds structurally related to N-[4-({[1-(2,5-dimethoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide have been assessed for their antimicrobial potential. Research by Gad-Elkareem and El-Adasy (2010) and Iqbal et al. (2017) demonstrates the synthesis of derivatives with notable antibacterial activity, contributing valuable insights into the design of new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010); (Iqbal et al., 2017).

Enzymatic and Chemical Synthesis Applications

The versatility of N-[4-({[1-(2,5-dimethoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide and its derivatives in synthetic chemistry is noteworthy. Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize intermediates for antimalarial drugs, highlighting the compound's utility in facilitating enzyme-catalyzed reactions (Magadum & Yadav, 2018). Additionally, Sakai et al. (2022) utilized related reagents for the synthesis of N-alkylacetamides and carbamates, further illustrating the compound's application in the development of pharmaceuticals (Sakai et al., 2022).

Properties

IUPAC Name

N-[4-[1-(2,5-dimethoxyphenyl)ethylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-12(17-11-15(24-3)7-10-18(17)25-4)20-26(22,23)16-8-5-14(6-9-16)19-13(2)21/h5-12,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSVQHMWSRQNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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